5-(Benzyloxy)-3-bromopyridazine
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Overview
Description
5-(Benzyloxy)-3-bromopyridazine is a heterocyclic compound that features a pyridazine ring substituted with a benzyloxy group at the 5-position and a bromine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-3-bromopyridazine typically involves the bromination of 5-(Benzyloxy)pyridazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 3-position .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products:
Substitution Reactions: Products include 5-(Benzyloxy)-3-aminopyridazine and 5-(Benzyloxy)-3-thiopyridazine.
Oxidation Products: Benzyloxy derivatives such as 5-(Benzyloxy)pyridazine-3-carboxylic acid.
Reduction Products: 5-(Benzyloxy)-3-methylpyridazine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-3-bromopyridazine is primarily based on its ability to interact with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions enable the compound to modulate various biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
5-(Benzyloxy)-2-hydroxybenzaldehyde: Known for its antimicrobial and antioxidant activities.
5-(Benzyloxy)indole: Used in regio- and stereoselective reactions.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Studied for its coordination chemistry with transition metals.
Uniqueness: 5-(Benzyloxy)-3-bromopyridazine stands out due to the presence of both a benzyloxy group and a bromine atom on the pyridazine ring.
Properties
Molecular Formula |
C11H9BrN2O |
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Molecular Weight |
265.11 g/mol |
IUPAC Name |
3-bromo-5-phenylmethoxypyridazine |
InChI |
InChI=1S/C11H9BrN2O/c12-11-6-10(7-13-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
BTZDJUHYFTVGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NN=C2)Br |
Origin of Product |
United States |
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